N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide
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Overview
Description
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is a chemical compound that features a pyrrolidinone ring, which is a five-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide typically involves the reaction of 2-oxopyrrolidine with appropriate alkylating agents under controlled conditions. One common method includes the reaction of 2-oxopyrrolidine with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the alkyl or acyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-pyrrolidin-1-yl)-butyramide
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-8(2)7-12-6-4-5-10(12)14/h3,8H,1,4-7H2,2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZZWRWQRWSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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